N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8914758
InChI: InChI=1S/C17H17Br3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23)
SMILES: CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2
Molecular Formula: C17H17Br3N2O
Molecular Weight: 505.0 g/mol

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide

CAS No.:

Cat. No.: VC8914758

Molecular Formula: C17H17Br3N2O

Molecular Weight: 505.0 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide -

Specification

Molecular Formula C17H17Br3N2O
Molecular Weight 505.0 g/mol
IUPAC Name N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Standard InChI InChI=1S/C17H17Br3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23)
Standard InChI Key RQWHDONRTVQVBK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2

Introduction

Chemical Identity and Molecular Properties

Structural Composition

N-[1-(Benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide features a central ethyl group substituted with three bromine atoms at the C2 position, a benzylamine group at C1, and a 4-methylbenzamide moiety. The stereochemistry remains undefined in available data, with zero of one possible stereocenter specified .

Table 1: Key Molecular Data

PropertyValue
Molecular formulaC₁₇H₁₇Br₃N₂O
Average mass505.048 g/mol
Monoisotopic mass501.889099 g/mol
ChemSpider ID3077379
CAS Registry Number324769-56-4

The compound’s IUPAC name, N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide, reflects its substituent arrangement and functional groups .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide draws from established protocols for halogenated benzamides. A plausible route involves:

  • Acylation: Reacting 4-methylbenzoic acid with thionyl chloride to form the acyl chloride.

  • Nucleophilic Substitution: Treating 2,2,2-tribromoethylamine with benzyl bromide to introduce the benzylamino group.

  • Coupling: Combining the acyl chloride with the tribromoethyl-benzylamine intermediate under basic conditions.

This approach mirrors methods used for analogous trichloroethyl derivatives, where halogenated ethylamines serve as key intermediates.

Optimization Challenges

Synthetic hurdles include:

  • Steric hindrance from the tribromoethyl group, necessitating elevated temperatures or polar aprotic solvents like DMF.

  • Bromine instability under acidic conditions, requiring pH-controlled environments .

Recent advances in multicomponent reactions (MCRs), such as the Ugi reaction, offer alternative pathways for constructing similar polycyclic benzamides with reduced step counts .

Structural Elucidation and Spectroscopic Analysis

Infrared (IR) Spectroscopy

  • Amide C=O stretch: Observed at ~1,650 cm⁻¹, consistent with benzamide derivatives .

  • N-H vibrations: Broad bands near 3,300 cm⁻¹ indicate secondary amine and amide NH groups .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Benzyl CH₂ protons resonate as a doublet at δ 4.5 ppm .

    • Aromatic protons from the 4-methylbenzamide group appear as a singlet at δ 2.4 ppm (CH₃) and multiplet signals between δ 7.2–7.8 ppm .

  • ¹³C NMR:

    • Tribromoethyl carbons exhibit signals at δ 35–40 ppm due to bromine’s electronegativity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator